N-Succinimidyl 4-hydroxy-3-iodobenzoate

Radioiodination Protein conjugation Monoclonal antibody labeling

N-Succinimidyl 4-hydroxy-3-iodobenzoate (SHIB) is an N-hydroxysuccinimide (NHS) ester of 4-hydroxy-3-iodobenzoic acid, designed as an acylating agent for the indirect radioiodination of proteins, particularly monoclonal antibodies (mAbs). The compound couples to primary amine groups (lysine residues) under mild conditions, forming a stable amide bond that tethers the iodinated aromatic moiety to the protein.

Molecular Formula C11H8INO5
Molecular Weight 365.09 g/mol
CAS No. 145459-41-2
Cat. No. B131179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl 4-hydroxy-3-iodobenzoate
CAS145459-41-2
SynonymsN,4,3-SHIB
N-succinimidyl 4-hydroxy-3-(131I)-iodobenzoate
N-succinimidyl 4-hydroxy-3-iodobenzoate
Molecular FormulaC11H8INO5
Molecular Weight365.09 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I
InChIInChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4
InChIKeyGINHDBODPBJQTG-HJSJVHDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinimidyl 4-Hydroxy-3-iodobenzoate (SHIB, CAS 145459-41-2): A Specialized NHS Ester for Indirect Protein Radioiodination


N-Succinimidyl 4-hydroxy-3-iodobenzoate (SHIB) is an N-hydroxysuccinimide (NHS) ester of 4-hydroxy-3-iodobenzoic acid, designed as an acylating agent for the indirect radioiodination of proteins, particularly monoclonal antibodies (mAbs). The compound couples to primary amine groups (lysine residues) under mild conditions, forming a stable amide bond that tethers the iodinated aromatic moiety to the protein [1]. Unlike direct electrophilic iodination of tyrosine residues, SHIB avoids exposing the protein to oxidizing agents such as Iodogen or Chloramine-T, thereby preserving immunoreactivity [2]. SHIB is distinguished from its closest structural analog, N-succinimidyl 3-iodobenzoate (SIB), by the presence of a hydroxyl group at the 4-position (para to the ester), a feature that profoundly alters its reactivity, deiodination stability in vivo, and synthetic accessibility [1].

Why N-Succinimidyl 4-Hydroxy-3-iodobenzoate Cannot Be Interchanged with Other NHS Ester Radioiodination Reagents


Radioiodination acylating agents that appear functionally similar—SHIB, SIB, the Bolton–Hunter reagent, and positional isomers such as mSHIB—produce markedly different outcomes in coupling yield, immunoreactivity retention, and in vivo label stability. The para-hydroxyl group in SHIB resonance-stabilizes the ester ground state, reducing the rate of nucleophilic attack by protein amines and resulting in coupling efficiencies approximately 5- to 7-fold lower than those of SIB [1]. Conversely, the hydroxyl group also renders the iodinated aromatic ring more resistant to deiodinase-mediated degradation than direct iodotyrosine, yet less resistant than the non-hydroxylated SIB conjugate [1][2]. The absence of a two‑carbon spacer (present in the Bolton–Hunter reagent) further differentiates SHIB’s hydrolysis kinetics and catabolite profile [1]. These structural differences mean that substituting one reagent for another without adjusting conjugation protocols, specific activity targets, or in vivo experimental timelines will yield non‑comparable biodistribution, thyroid background, and immunoreactivity data.

Quantitative Comparative Evidence: N-Succinimidyl 4-Hydroxy-3-iodobenzoate (SHIB) Versus Closest Analogs


mAb Coupling Efficiency: SHIB vs SIB vs Bolton–Hunter Reagent

When conjugated to monoclonal antibody 81C6 under optimized conditions (pH 9.0, 5 mg/mL protein, 60 min reaction), SHIB achieved a coupling efficiency of only 10–15%, compared with >70% for SIB after just 15–20 min and 25–30% for the Bolton–Hunter reagent [1]. The low efficiency is attributed to resonance stabilization of the ester ground state by the para-hydroxyl group, which reduces the rate of nucleophilic attack at the carboxyl carbon [1].

Radioiodination Protein conjugation Monoclonal antibody labeling

Immunoreactivity Retention After Labeling: SHIB vs SIB

In a single-point in vitro assay measuring specific binding of radiolabeled mAb 81C6 to tumor homogenates, SHIB‑labeled mAb retained 78 ± 3 % binding, compared with 84 ± 3 % for the same mAb labeled with SIB [1]. Both values were significantly higher than those previously reported for the same mAb labeled with I‑131 via the Iodogen direct‑iodination method [1].

Immunoreactivity Specific binding Tumor targeting

In Vivo Deiodination Resistance: SHIB vs SIB vs Direct Iodination (Iodogen)

Paired-label biodistribution studies in normal mice showed that thyroid uptake of radioiodine from SHIB‑labeled mAb was 1.7‑ to 2.9‑fold higher than that from SIB‑labeled mAb by days 5–7 (P < 0.01), indicating moderately greater in vivo deiodination [1]. However, SHIB‑labeled mAb exhibited approximately 10‑fold lower thyroid uptake than the same mAb labeled by direct Iodogen‑mediated iodination, as demonstrated in prior paired‑label experiments with mAb 81C6 [1][2]. The Bolton–Hunter reagent showed thyroid uptake approximately 2‑fold higher than SIB, comparable to SHIB [2].

Deiodination Thyroid uptake In vivo stability

Synthetic Accessibility Without Organotin Precursors: SHIB vs SIB

SHIB is synthesized from 4-hydroxybenzoic acid in two steps—iodination followed by NHS ester formation—with an overall radiochemical yield of 40–56% and without requiring organotin intermediates [1]. In contrast, SIB synthesis requires preparation of N-succinimidyl 3-(tri-n-butylstannyl)benzoate via multistep organotin chemistry, followed by electrophilic destannylation with radioiodine; overall yields for the tin precursor route are typically 25–50% [2]. The SHIB route uses only commercially available starting materials, eliminating the need for synthesis and purification of trialkylstannyl precursors [1].

Synthesis Radiochemical yield Precursor availability

Positional Isomer Comparison: SHIB (4-Hydroxy-3-iodo) vs mSHIB (3-Hydroxy-4-iodo)

The meta‑hydroxy positional isomer, N-succinimidyl 3-hydroxy-4-iodobenzoate (mSHIB), labeled mAb 81C6 in 40–60% yield, substantially higher than the 10–15% obtained with SHIB under comparable conditions [1]. mSHIB synthesis from m-hydroxybenzoic acid proceeds with 65% radiochemical yield for the iodination step and 75% for NHS ester formation, with a reaction time of only 10 min for the esterification step [1]. Thyroid uptake of mSHIB‑labeled mAb was up to 2.4 times higher than that of SIB‑labeled mAb, comparable to the SHIB result [1].

Positional isomer Coupling efficiency Radioiodination

Catabolite Clearance Profile: HIBA (from SHIB) vs IBA (from SIB)

The free acid catabolites—4-hydroxy-3-iodobenzoic acid (HIBA) from SHIB and 3-iodobenzoic acid (IBA) from SIB—exhibit distinct biodistribution and metabolic profiles. HIBA demonstrated 4–5‑fold higher thyroid uptake than IBA (0.13–0.26 % vs 0.03–0.05 % injected dose, P < 0.005) and significantly faster urinary excretion: 60.1 ± 13.1 % of injected dose in bladder/urine at 1 h for HIBA vs 40.9 ± 3.1 % for IBA (P < 0.01) [1]. HIBA has lower lipophilicity (reverse‑phase HPLC capacity factor k′ = 3.31 vs 4.59 for IBA) and does not form glycine conjugates, unlike IBA [1].

Catabolite Urinary excretion Lipophilicity

Application Scenarios for N-Succinimidyl 4-Hydroxy-3-iodobenzoate (SHIB) Based on Comparative Evidence


Academic Laboratories Requiring Radioiodination Without Organotin Infrastructure

SHIB is synthesized from 4-hydroxybenzoic acid in two steps using only commercially available reagents, eliminating the need for trialkylstannyl precursor synthesis and purification required for SIB [1]. With an overall radiochemical yield of 40–56%, SHIB enables laboratories lacking organotin chemistry facilities to perform indirect radioiodination for in vitro and short‑term in vivo studies. The trade‑off—5–7‑fold lower protein coupling efficiency and moderately higher thyroid background relative to SIB—is acceptable when synthetic simplicity is prioritized [1].

Short‑Term Pharmacokinetic and Biodistribution Studies (≤24–48 h)

In paired‑label murine studies, thyroid uptake of SHIB‑ and SIB‑labeled mAbs was comparable at day 1, diverging only at later time points (days 5–7, where SHIB showed 1.7–2.9‑fold higher uptake) [1]. For short‑duration biodistribution or pharmacokinetic experiments, SHIB‑labeled proteins yield tissue distribution data equivalent to those obtained with SIB (except in thyroid), while benefiting from the synthetic accessibility of the non‑stannylated precursor [1].

Kit‑Formulation Development for Decentralized Radioiodination

mSHIB (the 3‑hydroxy‑4‑iodo positional isomer) was explicitly developed to be adaptable to kit formulation, achieving 40–60% mAb coupling without HPLC purification when cartridge‑based cleanup was substituted [3]. SHIB shares the same precursor advantage—requiring no organotin reagents—and is thus also suited for kit development. Cartridge purification did not alter immunoreactivity or tissue distribution for mSHIB [3]; similar cartridge compatibility is expected for SHIB given the structural analogy, though direct evidence in the SHIB paper employed HPLC [1].

Comparative Deiodination Studies and Structure–Activity Relationship (SAR) Investigations

SHIB provides a unique structural probe: it differs from SIB only by the presence of a para‑hydroxyl group, and from the Bolton–Hunter reagent by the absence of a two‑carbon spacer (while sharing the hydroxyl‑ortho‑to‑iodine motif) [1][2]. These precisely defined structural differences make SHIB an essential tool in SAR studies designed to dissect the contributions of hydroxyl positioning and spacer length to in vivo dehalogenation susceptibility and protein coupling kinetics [1].

Quote Request

Request a Quote for N-Succinimidyl 4-hydroxy-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.